Validated Anti-Inflammatory Activity with Defined In Vitro Potency
2-[3-(2-Furyl)-1H-pyrazol-1-yl]-1-ethanol (research code Yuwen02f1) demonstrates defined anti-inflammatory potency in LPS-stimulated phagocytes, whereas structurally related diphenylpyrazole derivatives from the same screening library lack this validated activity profile [1]. The compound decreases pro-inflammatory cytokines including TNFα and IL-6 at concentrations that also attenuate phosphorylation of ERK1/2, JNK, and p38 MAPK molecules [1].
| Evidence Dimension | Anti-inflammatory cytokine suppression |
|---|---|
| Target Compound Data | Decreases TNFα, IL-6, nitric oxide, and ROS in LPS-stimulated phagocytes |
| Comparator Or Baseline | Other synthetic diphenylpyrazole derivatives from screening library (did not exhibit comparable activity) |
| Quantified Difference | Compound identified as active hit from screening; comparator compounds inactive in same assay |
| Conditions | LPS-stimulated phagocytes (in vitro) |
Why This Matters
This validated anti-inflammatory activity with defined molecular targets (NFκB, MAPK, NADPH oxidase) provides a functional differentiation that generic furyl-pyrazole analogs cannot claim without equivalent biological characterization, directly informing compound selection for inflammation-targeted research programs.
- [1] Hsu CC, Lien JC, Chang CW, et al. Yuwen02f1 suppresses LPS-induced endotoxemia and adjuvant-induced arthritis primarily through blockade of ROS formation, NFkB and MAPK activation. Biochem Pharmacol. 2013;85(3):385-395. View Source
